methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C11H7ClO4 and a molecular weight of 238.62 g/mol. Coumarins are naturally occurring compounds found in many plants and have been widely studied for their potential therapeutic properties.
Mechanism of Action
- The compound may undergo several steps during its interaction with cellular components:
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 6-chloro-2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and esterification . This method typically requires refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs microwave-assisted organic synthesis. This method is valued for its efficiency and eco-friendliness, as it often requires less time and produces fewer by-products compared to conventional synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits significant antimicrobial activity against various classes of bacteria and fungi.
Medicine: Potential therapeutic agent due to its antioxidant, anti-coagulant, and chemotherapeutic properties.
Industry: Utilized in the development of bio-analytical reagents and other chemical assays.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
This compound stands out due to its unique combination of antimicrobial, antioxidant, and chemotherapeutic properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 6-chloro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVKEKMMNJJQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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